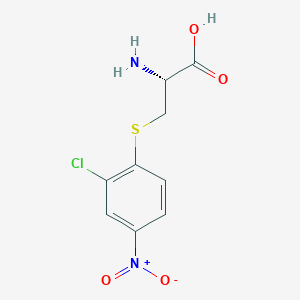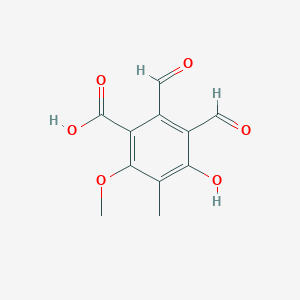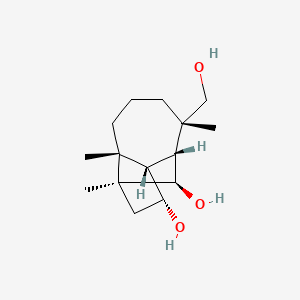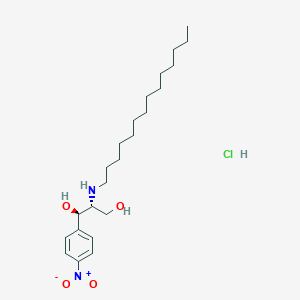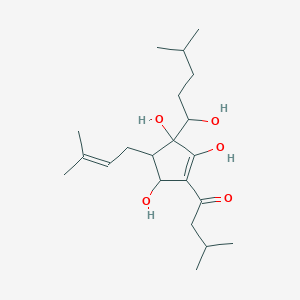
Hexahydroisohumulone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydroisohumulone is a chemically reduced iso-α-acid derived from hops. It is primarily known for its antimicrobial properties and its role in imparting bitterness to beer. This compound is a significant component in the brewing industry, contributing to the flavor stability and microbiological safety of beer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexahydroisohumulone is synthesized through the hydrogenation of iso-α-acids. The process involves the reduction of iso-α-acids using hydrogen gas in the presence of a catalyst, typically palladium or platinum. The reaction is carried out under controlled conditions of temperature and pressure to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The iso-α-acids are dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Hexahydroisohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound itself is a product of reduction, but further reduction can be achieved using stronger reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, typically using reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of diketones and carboxylic acids.
Reduction: Further reduction may yield fully saturated hydrocarbons.
Substitution: Substitution reactions can produce esters or ethers, depending on the reagents used.
Aplicaciones Científicas De Investigación
Hexahydroisohumulone has a wide range of applications in scientific research:
Mecanismo De Acción
Hexahydroisohumulone exerts its effects primarily through its interaction with bacterial cell membranes. The increased hydrophobicity of the compound allows it to integrate into the lipid bilayer of bacterial membranes, disrupting their integrity and leading to cell lysis. Additionally, this compound can induce oxidative stress in bacterial cells by generating free radicals, further contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Hexahydroisohumulone is unique among hop-derived compounds due to its high degree of hydrogenation, which enhances its antimicrobial properties. Similar compounds include:
Isohumulone: The parent compound from which this compound is derived. It has lower antimicrobial activity due to its lower hydrophobicity.
Dihydroisohumulone: A partially hydrogenated form of isohumulone with intermediate antimicrobial properties.
Tetrahydroisohumulone: Another hydrogenated derivative with properties similar to this compound but with slightly different chemical stability and solubility characteristics.
Propiedades
Número CAS |
685110-34-3 |
|---|---|
Fórmula molecular |
C21H36O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
3-methyl-1-[2,3,5-trihydroxy-3-(1-hydroxy-4-methylpentyl)-4-(3-methylbut-2-enyl)cyclopenten-1-yl]butan-1-one |
InChI |
InChI=1S/C21H36O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7,13-15,17,19,23-26H,8-11H2,1-6H3 |
Clave InChI |
JENGQFYJSDYTDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C1(C(C(C(=C1O)C(=O)CC(C)C)O)CC=C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


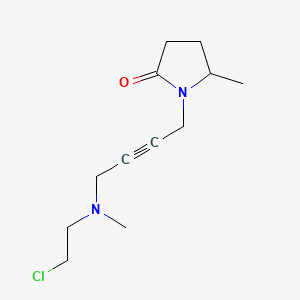
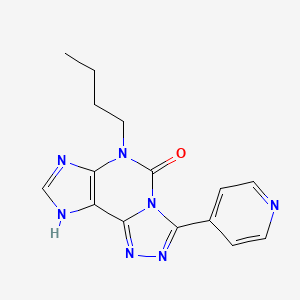
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)

![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
